molecular formula C19H29ClN2O2 B13043514 Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride

Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride

Cat. No.: B13043514
M. Wt: 352.9 g/mol
InChI Key: IZYFBOQNICIISB-UHFFFAOYSA-N
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Description

Tert-Butyl 3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4’-Piperidine]-1’-Carboxylate Hydrochloride (CAS: 53257-40-2) is a spirocyclic compound featuring a fused indene-piperidine core. The molecule includes a tert-butyl carbamate group at the 1’-position of the piperidine ring, a methyl substituent at the 7-position of the indene moiety, and an amino group at the 3-position. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or opioid receptor modulation . Its hydrochloride salt form enhances stability and solubility for synthetic and pharmacological applications.

Properties

Molecular Formula

C19H29ClN2O2

Molecular Weight

352.9 g/mol

IUPAC Name

tert-butyl 1-amino-4-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride

InChI

InChI=1S/C19H28N2O2.ClH/c1-13-6-5-7-14-15(20)12-19(16(13)14)8-10-21(11-9-19)17(22)23-18(2,3)4;/h5-7,15H,8-12,20H2,1-4H3;1H

InChI Key

IZYFBOQNICIISB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl, amino, and methyl groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated spirocyclic compounds.

Scientific Research Applications

TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of spiro[indene-piperidine] derivatives. Below is a detailed comparison with structurally related analogs, emphasizing substituent variations, physicochemical properties, and research applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Tert-Butyl 3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4’-Piperidine]-1’-Carboxylate Hydrochloride 53257-40-2 7-Methyl, 3-Amino (HCl salt) C₁₉H₂₇ClN₂O₂ 326.88 Enhanced solubility via HCl salt; potential CNS activity
Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4’-Piperidine]-1’-Carboxylate 1160247-54-0 5-Methyl, 3-Amino C₁₈H₂₅N₂O₂ 301.38 Positional isomer of 7-methyl analog; lower molecular weight
Tert-Butyl 6-Fluoro-3-Amino-2,3-Dihydrospiro[Indene-1,4’-Piperidine]-1’-Carboxylate 910442-43-2 6-Fluoro, 3-Amino C₁₈H₂₅FN₂O₂ 320.40 Fluorine substitution improves metabolic stability and bioavailability
Tert-Butyl 6-Chloro-2,3-Dihydrospiro[Indene-1,4’-Piperidine]-1’-Carboxylate 1160247-32-4 6-Chloro C₁₈H₂₄ClNO₂ 321.84 Chlorine enhances lipophilicity; potential for halogen bonding
Tert-Butyl 6-Bromo-2,3-Dihydrospiro[Indene-1,4’-Piperidine]-1’-Carboxylate 1160247-39-1 6-Bromo C₁₈H₂₄BrNO₂ 366.29 Bromine substitution enables cross-coupling reactions in synthesis

Key Findings from Comparative Analysis:

Substituent Position and Bioactivity :

  • The 7-methyl substituent in the target compound may confer steric effects that influence receptor binding compared to the 5-methyl isomer (CAS 1160247-54-0), which lacks the same spatial arrangement .
  • Fluorine (CAS 910442-43-2) enhances metabolic stability due to its electronegativity and small atomic radius, making it a preferred substituent in CNS-targeting leads .

The HCl salt form of the target compound (CAS 53257-40-2) addresses solubility limitations observed in non-salt analogs like CAS 1160247-54-0 .

Synthetic Utility :

  • Brominated analogs (e.g., CAS 1160247-39-1) are pivotal intermediates for Suzuki-Miyaura coupling, enabling diversification of the spirocyclic scaffold .
  • The tert-butyl carbamate group in all listed compounds serves as a protecting group for amines, facilitating stepwise synthesis .

Biological Activity

Tert-Butyl 3-amino-7-methyl-2,3-dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride (CAS No. 2177263-98-6) is a complex organic compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups, including an amino and a carboxylate moiety, contribute to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H29ClN2O2
  • Molecular Weight : 352.90 g/mol
  • Purity : >95%

Research indicates that compounds similar to tert-butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate exhibit various biological activities. The presence of the amino group suggests potential interactions with neurotransmitter systems, while the carboxylate group may enhance solubility and bioavailability.

Potential Biological Activities

  • Antidepressant Effects : Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways, similar to known antidepressants.
  • Antinociceptive Properties : Research indicates potential pain-relieving effects through modulation of pain pathways.
  • Antimicrobial Activity : Structural analogs have shown promise against various bacterial strains.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry investigated the effects of spirocyclic compounds on serotonin receptors. The findings indicated that tert-butyl 3-amino derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential antidepressant activity .

Study 2: Antinociceptive Effects

In a preclinical trial assessing pain relief in rodent models, tert-butyl 3-amino compounds demonstrated a marked reduction in pain response compared to controls. This effect was attributed to the modulation of opioid receptors .

Study 3: Antimicrobial Studies

Another research effort focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had notable inhibitory effects on bacterial growth, indicating potential for development as antibacterial agents .

Comparative Analysis with Similar Compounds

The following table compares tert-butyl 3-amino-7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-amino-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateSimilar spirocyclic structureDifferent methyl substitution pattern
Tert-butyl 7-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateLacks amino groupFocuses on different biological activities
Tert-butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylateContains acetamido and chloro substitutionsPotentially enhanced solubility and bioavailability

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